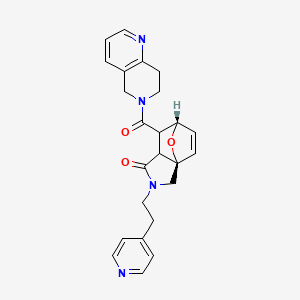![molecular formula C19H23N3O4 B5543642 3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)
3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that are synthesized for their potential in medicinal chemistry, particularly due to their structural complexity and unique chemical properties. Such compounds are often studied for their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The molecule features a pyrido[1,2-a]pyrimidin-4-one core, which is a common scaffold in drug discovery due to its pharmacological significance.
Synthesis Analysis
Synthesis involves multiple steps, starting from basic heterocyclic compounds and employing methods such as oxidation, catalytic hydrogenation, and cycloaddition reactions. For instance, compounds similar in structure have been synthesized through oxidation and subsequent reactions with various reagents, showcasing the versatility and complexity of synthesizing such molecules (El-Gazzar & Hafez, 2009).
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives often involves intricate arrangements of atoms, which can be analyzed through spectroscopic means and elemental analysis. The structure is critical for the compound's reactivity and biological activity, influencing its interaction with biological targets (Selič, Grdadolnik, & Stanovnik, 1997).
Chemical Reactions and Properties
These compounds exhibit a wide range of reactivities towards different reagents, including formamide, carbon disulfide, and acids. This reactivity can be attributed to the pyrido[1,2-a]pyrimidin-4-one core, which allows for various substitutions and modifications, enabling the synthesis of compounds with diverse biological activities (El-Gazzar & Hafez, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluations
Pyrido[1,2-a]pyrimidin-4-one derivatives and related structures have been synthesized and evaluated for their biological activities, demonstrating the versatility of this scaffold in drug discovery. For example, novel quinolines with potent antibacterial activity against respiratory pathogens were designed and synthesized, highlighting the potential of this class in addressing infections caused by gram-positive and gram-negative bacteria (Odagiri et al., 2013).
Anticancer and Antidiabetic Applications
A novel series of anticancer and antidiabetic spirothiazolidines analogs was developed, showcasing the broad therapeutic potential of compounds with complex heterocyclic structures. These compounds demonstrated significant activity against human breast carcinoma and liver carcinoma cell lines, and some exhibited high therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives were also identified as selective aldose reductase inhibitors with antioxidant activity. These compounds exhibited micromolar/submicromolar range inhibitory potency, and the introduction of hydroxy groups enhanced their inhibitory potency. Their significant antioxidant properties, particularly in catechol derivatives, underline their potential in managing conditions like diabetes through multiple therapeutic mechanisms (La Motta et al., 2007).
Renin Inhibition for Hypertension Management
In the search for potent renin inhibitors to manage hypertension, benzimidazole derivatives, a class related to pyrido[1,2-a]pyrimidin-4-ones, were explored. Structural modifications aimed at improving pharmacokinetic profiles while maintaining or enhancing renin inhibitory activity led to the discovery of compounds with significant oral bioavailability and efficacy. This research exemplifies the strategic modifications that can be applied to complex structures for specific therapeutic targets (Tokuhara et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12-4-3-5-16-20-11-13(18(25)22(12)16)17(24)21-8-6-19(7-9-21)14(23)10-15(19)26-2/h3-5,11,14-15,23H,6-10H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZXHGRKVIRBDX-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)C(CC4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)


![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)